molecular formula C22H27N5O4 B2643752 1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-08-2

1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2643752
CAS RN: 2034269-08-2
M. Wt: 425.489
InChI Key: RXPADTVCLDEVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Diversity

The compound "1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one" belongs to a class of compounds with potential for diverse applications in scientific research, particularly in the synthesis of novel heterocyclic compounds. Such molecules can serve as precursors or intermediates in the synthesis of complex organic compounds with various biological activities. For example, enaminone derivatives incorporating benzofuran moieties have been utilized to prepare novel azines and azolotriazines, showcasing the versatility of similar structures in generating diverse chemical libraries (Sanad & Mekky, 2018).

Biological Activity Exploration

Compounds with structural similarities to the one described are explored for their potential biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Such studies aim to uncover new therapeutic agents by synthesizing and testing derivatives for biological efficacy. For instance, novel benzofuran derivatives have been evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities, indicating the significant potential of these compounds in medicinal chemistry (El-Sawy et al., 2014).

Antimicrobial and Antifungal Applications

The structural framework of the compound also provides a basis for synthesizing new molecules with antimicrobial and antifungal properties. By modifying the core structure or adding functional groups, researchers can develop compounds capable of combating various pathogens. This approach has led to the discovery of new antimicrobial agents with expanded activity against Gram-negative organisms, demonstrating the importance of structural innovation in addressing resistance issues (Genin et al., 2000).

Photophysical Properties and Material Science

Compounds with benzofuran and pyrrolidine components are of interest not only in pharmaceutical sciences but also in material science, where their photophysical properties can be harnessed. The synthesis and study of such molecules contribute to the development of materials with specific optical properties, which can be applied in electronics, photonics, and as fluorescent markers (Petrovskii et al., 2017).

properties

IUPAC Name

1-[[1-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-22(2)9-15-5-3-6-18(21(15)31-22)30-14-20(29)26-12-17(13-26)27-11-16(23-24-27)10-25-8-4-7-19(25)28/h3,5-6,11,17H,4,7-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPADTVCLDEVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.